molecular formula C20H18N4O3 B10988150 N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide

N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10988150
M. Wt: 362.4 g/mol
InChI Key: QADBEFOBOZHQGB-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an acetylamino group, a benzofuran moiety, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and pyrazole intermediates, followed by their coupling.

    Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxyphenyl ketones with suitable reagents under acidic or basic conditions.

    Pyrazole Synthesis: The pyrazole ring is often formed through the condensation of hydrazines with 1,3-diketones or β-keto esters.

    Coupling Reaction: The final step involves coupling the benzofuran and pyrazole intermediates with the acetylamino phenyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-12(25)21-15-3-2-4-16(10-15)22-20(26)18-11-17(23-24-18)13-5-6-19-14(9-13)7-8-27-19/h2-6,9-11H,7-8H2,1H3,(H,21,25)(H,22,26)(H,23,24)

InChI Key

QADBEFOBOZHQGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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